![molecular formula C26H33N3O2 B2529350 1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878694-42-9](/img/structure/B2529350.png)
1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
This compound is a pyrrolidin-2-one derivative featuring a benzimidazole core substituted with a 3-(2,5-dimethylphenoxy)propyl chain and a tert-butyl group at the 1-position of the pyrrolidinone ring. The structural complexity arises from the combination of a lipophilic tert-butyl group, a benzimidazole heterocycle (known for bioactivity), and a phenoxypropyl side chain with methyl substituents at the 2- and 5-positions of the aromatic ring.
Biological Activity
1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a pyrrolidinone ring, a benzimidazole moiety, and a tert-butyl group, which may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmacological effects, particularly in the areas of:
- Anticonvulsant Activity : Preliminary studies suggest that similar compounds exhibit anticonvulsant properties. The structure-activity relationship (SAR) indicates that modifications to the benzimidazole and pyrrolidinone rings can enhance efficacy against seizures .
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as epilepsy and neurodegenerative diseases .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly impacts the biological activity of this compound. Notably:
- Substituents on the Benzo[d]imidazole Ring : Variations in substituents can modulate the binding affinity to target receptors, influencing both potency and selectivity.
- Pyrrolidinone Modifications : Changes in the pyrrolidinone structure may alter pharmacokinetic properties, such as absorption and metabolism.
Case Studies
- Anticonvulsant Efficacy : In a study involving animal models, compounds structurally related to this compound were tested for their ability to prevent seizures induced by maximal electroshock. Results indicated a significant reduction in seizure duration compared to control groups .
- Neuroprotection in vitro : A study assessed the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results showed that treatment with the compound led to increased cell viability and reduced markers of apoptosis .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of related compounds in a rat model of arthritis. The compound significantly reduced inflammation markers and improved joint function compared to untreated controls .
Data Tables
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desired properties.
Biology
The biological significance of this compound has been explored through various studies:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : The compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic agent .
Medicine
In medicinal chemistry, the compound is under investigation for its therapeutic applications:
- Drug Development : The structural components of this compound allow for interaction with specific molecular targets, potentially leading to the development of new drugs aimed at treating various diseases .
- Mechanism of Action : The interaction with enzymes and receptors can modulate biological pathways involved in disease processes, providing a basis for therapeutic effects.
Industry
The compound may also find applications in industrial settings:
- Specialty Chemicals : It can be utilized in producing specialty chemicals and materials with specific properties tailored for particular applications .
Case Studies and Research Findings
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent patterns on the phenoxy group, propyl chain modifications, and pyrrolidinone substitutions. Key comparisons are outlined below:
Table 1: Structural and Property Comparison of Analogous Compounds
Key Observations:
o-Tolyloxy () and 3,4-dimethylphenoxy () substituents may alter binding affinity in biological targets due to positional isomerism .
Propyl Chain Modifications: Hydroxyl groups on the propyl chain (e.g., and ) improve aqueous solubility but may reduce membrane permeability compared to the target compound’s non-hydroxylated propyl chain .
Biological Activity: Benzimidazole derivatives (e.g., ) exhibit antimicrobial activity, suggesting that the target compound’s 2,5-dimethylphenoxy group could modulate potency against bacterial targets . The tert-butyl group in all analogs likely enhances metabolic stability by shielding the pyrrolidinone ring from enzymatic degradation .
Physical Properties :
- The target compound’s predicted lipophilicity (logP ~4.5, estimated) exceeds that of hydroxylated analogs (e.g., : logP ~3.8) due to the absence of polar hydroxyl groups .
- Melting points for similar compounds range from 263–265°C (), suggesting high crystallinity, which may influence formulation strategies .
Properties
IUPAC Name |
1-tert-butyl-4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-18-11-12-19(2)23(15-18)31-14-8-13-28-22-10-7-6-9-21(22)27-25(28)20-16-24(30)29(17-20)26(3,4)5/h6-7,9-12,15,20H,8,13-14,16-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDXXZKVZDRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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